molecular formula C15H9N3O3S2 B2643047 (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[c][1,2,5]thiadiazole-5-carboxylate CAS No. 1211330-25-4

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[c][1,2,5]thiadiazole-5-carboxylate

Cat. No.: B2643047
CAS No.: 1211330-25-4
M. Wt: 343.38
InChI Key: KIRQQROOPFVBHM-UHFFFAOYSA-N
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Description

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[c][1,2,5]thiadiazole-5-carboxylate is a heterocyclic small molecule featuring a benzo[c][1,2,5]thiadiazole core substituted at the 5-position with an ester group. This compound is structurally tailored for applications in organic electronics, leveraging the electron-deficient benzo[c][1,2,5]thiadiazole unit and the electron-rich thiophene-isoxazole system to modulate optoelectronic behavior.

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O3S2/c19-15(9-3-4-11-12(6-9)18-23-17-11)20-8-10-7-13(21-16-10)14-2-1-5-22-14/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRQQROOPFVBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)COC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[c][1,2,5]thiadiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.

    Thiophene Substitution: The thiophene moiety can be introduced through a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated isoxazole derivative in the presence of a palladium catalyst and a base such as potassium carbonate.

    Benzo[c][1,2,5]thiadiazole Incorporation: The benzo[c][1,2,5]thiadiazole unit can be synthesized via a condensation reaction between an appropriate diamine and a dicarboxylic acid derivative, followed by cyclization under acidic conditions.

    Final Coupling: The final step involves esterification to form the carboxylate ester, typically using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups in the benzo[c][1,2,5]thiadiazole moiety can be reduced to amines using reducing agents like tin(II) chloride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The isoxazole ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a leaving group on the ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Bases: Triethylamine, potassium carbonate.

    Catalysts: Palladium catalysts for coupling reactions, DMAP for esterification.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted isoxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Recent studies have highlighted the potential of this compound in the development of new pharmaceuticals. The incorporation of thiophene and isoxazole groups is known to enhance biological activity against various diseases, particularly cancer.

Case Study: Anticancer Activity
A study demonstrated that derivatives of thiophene-based compounds exhibit significant anticancer properties. For instance, compounds similar to (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[c][1,2,5]thiadiazole-5-carboxylate showed promising results in inhibiting growth in cancer cell lines with IC50 values ranging from 0.1 to 10 µM .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung)0.083Apoptosis induction
Compound BMCF-7 (Breast)1.962Inhibition of cell proliferation
Compound CHT-29 (Colon)4.496Tyrosine kinase inhibition

Anti-inflammatory Properties

Research indicates that compounds containing the benzo[c][1,2,5]thiadiazole structure can modulate inflammatory responses. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study: Inhibition of Cytokines
In vitro studies have shown that derivatives can significantly reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting potential therapeutic roles in treating inflammatory diseases .

Material Science

The unique electronic properties of this compound make it suitable for applications in organic electronics.

Application: Organic Photovoltaics
Compounds with similar structures have been investigated as electron acceptors in organic solar cells. Their ability to facilitate charge transfer can enhance the efficiency of photovoltaic devices .

Mechanism of Action

The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[c][1,2,5]thiadiazole-5-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The isoxazole ring could act as a hydrogen bond acceptor, while the thiophene and benzo[c][1,2,5]thiadiazole units could participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison highlights structural analogs and their properties, focusing on electronic, synthetic, and application-driven differences.

Structural and Electronic Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
Target Compound Benzo[c][1,2,5]thiadiazole (5-(Thiophen-2-yl)isoxazol-3-yl)methyl ester ~350–380 (estimated) Enhanced conjugation; OPV candidate
DTCPB Benzo[c][1,2,5]thiadiazole 4-(Di-p-tolylamino)phenyl, cyano ~430 (estimated) Semiconductor, high charge mobility
DTCTB Benzo[c][1,2,5]thiadiazole 5-(Di-p-tolylamino)thiophen-2-yl, cyano ~450 (estimated) Narrow bandgap, photovoltaic layers
Methyl benzo[c][1,2,5]thiadiazole-5-carboxylate Benzo[c][1,2,5]thiadiazole Methyl ester 194.21 Precursor for functional materials
TP-BT4T-TP Benzo[c][1,2,5]thiadiazole Thieno[3,2-b]pyrrole-based donor units ~800–1000 (polymer) Conjugated polymer for OFETs/OPVs
  • The methyl ester analog () lacks extended conjugation, resulting in a higher bandgap (~3.0 eV estimated) versus the target compound (~2.2–2.5 eV estimated) .

Biological Activity

The compound (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[c][1,2,5]thiadiazole-5-carboxylate is a complex organic molecule that integrates various heterocyclic structures known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a thiophene ring, an isoxazole moiety, and a benzo[c][1,2,5]thiadiazole structure. Each of these components contributes to the overall biological profile of the molecule.

Component Structure Biological Relevance
ThiopheneThiopheneExhibits antimicrobial and anti-inflammatory properties.
IsoxazoleIsoxazoleKnown for anticancer and neuroprotective effects.
Benzo[c][1,2,5]thiadiazoleThiadiazoleAssociated with anti-tubercular and analgesic activities.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The compound may modulate enzyme activity or receptor interactions through binding affinities that influence various metabolic pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors could lead to neuroprotective effects.
  • Antimicrobial Activity : The presence of thiophene and thiadiazole rings suggests potential efficacy against bacterial and fungal pathogens.

Biological Activity Studies

Recent studies have highlighted the pharmacological potential of compounds similar to this compound. Here are some key findings:

  • Anticancer Activity : Compounds containing isoxazole and thiadiazole moieties have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
    • Example: A study reported that derivatives similar to this compound demonstrated IC50 values in the micromolar range against breast cancer cells .
  • Antimicrobial Properties : The compound's structural components suggest potential activity against both Gram-positive and Gram-negative bacteria.
    • A review indicated that thiadiazole derivatives have displayed promising antimicrobial activity with minimum inhibitory concentrations (MICs) lower than standard antibiotics .
  • Anti-inflammatory Effects : Certain derivatives have been noted for their ability to reduce inflammatory markers in vitro.
    • A case study demonstrated that similar compounds could significantly lower cytokine levels in inflammatory models .

Case Studies

Several case studies have been conducted on related compounds that provide insight into the biological activity of this compound.

Case Study 1: Anticancer Efficacy

A derivative with a similar structure was tested against various cancer cell lines. Results indicated:

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Value : 15 µM
  • Mechanism : Induction of apoptosis through caspase activation.

Case Study 2: Antimicrobial Activity

A related compound was evaluated for its antimicrobial properties:

  • Pathogen Tested : Staphylococcus aureus
  • MIC Value : 32 µg/mL
  • Outcome : Significant reduction in bacterial growth compared to control groups .

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